molecular formula C18H20ClN7O B2699712 2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol CAS No. 946296-74-8

2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

Cat. No.: B2699712
CAS No.: 946296-74-8
M. Wt: 385.86
InChI Key: SKCQBDQVGTUMML-UHFFFAOYSA-N
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Description

2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates key pharmacophoric elements, including a pteridine core and a piperazine ring, which are commonly found in compounds with diverse biological activities . The pteridine scaffold is a privileged structure in medicinal chemistry, known for its role in inhibitors targeting various enzymes and signaling pathways . The integration of the piperazine moiety, a common feature in many approved therapeutics, is known to positively influence the pharmacokinetic properties of a molecule, potentially enhancing its solubility and bioavailability . This makes the compound a valuable template for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Preliminary or analogous research suggests compounds with similar structures have been investigated for their potential in oncology and immunology. The pteridine core is associated with the inhibition of key protein targets, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and are prominent targets in cancer research . Furthermore, pteridine derivatives have been studied for their role in modulating TNF-alpha related pathways, indicating potential research applications in inflammatory and autoimmune diseases . The presence of the 4-chlorophenyl group is a common structural feature used to optimize binding affinity and selectivity toward specific biological targets . Researchers can utilize this compound as a key intermediate or a lead compound for the design and synthesis of novel molecules targeting these and other disease areas. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care in a controlled laboratory environment, adhering to all applicable safety protocols.

Properties

IUPAC Name

2-[4-[4-(4-chloroanilino)pteridin-2-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7O/c19-13-1-3-14(4-2-13)22-17-15-16(21-6-5-20-15)23-18(24-17)26-9-7-25(8-10-26)11-12-27/h1-6,27H,7-12H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCQBDQVGTUMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol typically involves multiple steps, starting with the preparation of the pteridine core. The pteridine core can be synthesized through a series of condensation reactions involving appropriate precursors. The chlorophenyl group is introduced via nucleophilic substitution reactions, and the piperazine ring is incorporated through cyclization reactions. The final step involves the attachment of the ethanol group to the piperazine ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Antineoplastic Activity

The compound has been studied for its antitumor properties. Pteridine derivatives, including those similar to 2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol, are known to exhibit anti-cancer activities by inhibiting various cellular pathways involved in tumor growth. Research indicates that modifications in the pteridine structure can enhance its efficacy against specific cancer types, such as colorectal cancer and leukemia .

Neuropharmacological Effects

This compound has shown promise in modulating neurotransmitter systems, particularly through its interaction with dopamine receptors. Studies have indicated that derivatives containing piperazine rings can exhibit high affinity for dopamine D4 receptors, which are implicated in various neurological disorders, including schizophrenia and Parkinson's disease . The ability to selectively target these receptors makes it a candidate for developing new therapeutic agents.

Anti-inflammatory Properties

Research into pteridine derivatives suggests that they may possess anti-inflammatory effects, potentially useful in treating conditions like inflammatory bowel disease (IBD). The compound's ability to modulate immune responses could lead to reduced symptoms and improved quality of life for patients suffering from chronic inflammatory conditions .

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pteridine core followed by the introduction of piperazine and chlorophenyl groups. Various synthetic strategies have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for enhancing the pharmacological profile of this compound. Modifications at various positions on the pteridine and piperazine rings can significantly affect biological activity. For instance, substituents that increase lipophilicity or alter electronic properties can enhance receptor binding affinity or selectivity .

Case Studies and Research Findings

StudyFocusFindings
Tojo et al., 2005Cancer TherapyDemonstrated significant cytotoxicity against colorectal cancer cell lines using modified pteridine derivatives .
Nithiya et al., 2011NeuropharmacologyFound that compounds with similar structures showed high selectivity for dopamine D4 receptors, indicating potential for treating psychiatric disorders .
Recent IBD ResearchInflammatory DiseasesHighlighted the ability of pteridine derivatives to reduce inflammation markers in animal models of IBD .

Mechanism of Action

The mechanism of action of 2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The pteridine core can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity. The chlorophenyl group can contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Key Structural Features :

  • Pteridine core : A bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7, which can participate in hydrogen bonding.
  • 4-Chlorophenylamino substituent: Introduces hydrophobic and electron-withdrawing properties.
  • Piperazine-ethanol side chain: Enhances solubility and provides a site for structural diversification.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Ethanol Motifs

The piperazine-ethanol scaffold is common in pharmaceuticals. Below is a comparative analysis of structurally similar compounds:

Compound Name Key Substituents Molecular Formula Key Properties/Applications References
Target Compound Pteridin-2-yl, 4-chlorophenylamino, 2-hydroxyethyl C₁₉H₂₂ClN₇O Hypothesized kinase inhibition
Cetirizine Impurity G (4-Chlorophenyl)(phenyl)methyl, 2-hydroxyethyl C₁₉H₂₃ClN₂O Antihistamine-related impurity; moderate solubility in polar solvents
4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Trifluoromethylphenyl, thiophene-butyl ketone C₂₀H₂₂F₃N₂OS CNS receptor modulation; 82% synthesis yield
(4-{[4-(4-chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone Pyrimidin-2-yl, 4-chlorophenyl, hydroxyethyl C₂₃H₂₄ClN₅O₂ Kinase inhibition (PDB-listed)

Structural Insights :

  • Substituent Effects : The 4-chlorophenyl group enhances hydrophobicity, while trifluoromethyl (e.g., ) increases metabolic stability.
  • Piperazine Modifications: Ethanol-terminated chains improve aqueous solubility compared to ketone or aryl groups (e.g., ).

Pharmacological and Physicochemical Properties

  • Solubility: The ethanol group in the target compound and Cetirizine derivatives enhances water solubility compared to non-polar analogues (e.g., thiophene-butyl ketone in ) .
  • Toxicity: Piperazine-ethanol derivatives generally exhibit low acute toxicity but may cause respiratory irritation, as noted in safety data sheets .
  • Binding Affinity : Pyrimidine/pteridine cores enable π-π stacking with biological targets, while the 4-chlorophenyl group may enhance selectivity for hydrophobic binding pockets .

Biological Activity

2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a complex organic compound featuring a pteridin-2-yl group, a piperazin-1-yl group, and a 4-chlorophenyl group. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H23ClN6O. The presence of multiple functional groups allows for diverse interactions with biological targets.

Property Value
Molecular FormulaC19H23ClN6O
Molecular Weight373.87 g/mol
SolubilitySoluble in DMSO
LogP3.5

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Dopamine D4 Receptor : The compound exhibits high affinity for the dopamine D4 receptor, which is implicated in neurological disorders. Studies show that similar compounds can act as selective antagonists or agonists, influencing dopaminergic signaling pathways .
  • Anticancer Activity : The pteridine core is known for its role in several anticancer agents. Its mechanism may involve the inhibition of enzymes critical for DNA synthesis and repair .
  • Antimicrobial Effects : The compound's structure suggests potential antimicrobial properties, possibly through interference with bacterial protein synthesis or cell wall integrity .

Biological Activity Studies

Several studies have explored the biological effects of related compounds:

In Vitro Studies

In vitro assays have demonstrated that derivatives of piperazine exhibit significant activity against various cancer cell lines. For instance, compounds with similar piperazine structures have shown IC50 values as low as 0.057 nM against dopamine D4 receptors, indicating strong binding affinity .

Case Studies

  • Neuropharmacology : A study involving piperazine derivatives indicated that modifications to the piperazine ring can enhance selectivity towards dopamine receptors, potentially leading to new treatments for schizophrenia and other psychiatric disorders .
  • Antimicrobial Research : Research on piperazine derivatives has revealed their efficacy against resistant bacterial strains, suggesting that structural variations can lead to enhanced antimicrobial potency .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Activity IC50 Value (nM)
CetirizineAntihistamine>1000
MeclizineAntihistamine>500
N-[2-[4-(4-chlorophenyl)piperazin]]Dopamine D4 receptor antagonist0.057

Q & A

Q. (Advanced)

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen-bond acceptors in the pteridine ring) using tools like Phase .

What stability challenges arise under varying storage conditions, and how can degradation pathways be mitigated?

Q. (Advanced)

  • Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation products via HPLC .
  • Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent oxidation of the piperazine ring .
  • Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to enhance aqueous solubility and stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.